molecular formula C17H10N2O2 B5304132 2-(5-quinolinyl)-1H-isoindole-1,3(2H)-dione

2-(5-quinolinyl)-1H-isoindole-1,3(2H)-dione

Cat. No. B5304132
M. Wt: 274.27 g/mol
InChI Key: ISBFPZSZMODNRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-quinolinyl)-1H-isoindole-1,3(2H)-dione, also known as QID, is a heterocyclic compound that has been studied for its potential applications in medicinal chemistry. QID has been found to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. In

Scientific Research Applications

2-(5-quinolinyl)-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. 2-(5-quinolinyl)-1H-isoindole-1,3(2H)-dione has also been shown to have anti-inflammatory activity, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, 2-(5-quinolinyl)-1H-isoindole-1,3(2H)-dione has been found to exhibit antimicrobial activity against a range of bacterial and fungal pathogens, making it a potential treatment for infectious diseases.

Mechanism of Action

The mechanism of action of 2-(5-quinolinyl)-1H-isoindole-1,3(2H)-dione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-(5-quinolinyl)-1H-isoindole-1,3(2H)-dione has been found to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and transcription. 2-(5-quinolinyl)-1H-isoindole-1,3(2H)-dione has also been shown to inhibit the activity of protein kinases, which are involved in cell signaling pathways. Additionally, 2-(5-quinolinyl)-1H-isoindole-1,3(2H)-dione has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(5-quinolinyl)-1H-isoindole-1,3(2H)-dione has been found to have a range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. 2-(5-quinolinyl)-1H-isoindole-1,3(2H)-dione has also been found to inhibit the production of inflammatory cytokines, reducing inflammation in animal models of rheumatoid arthritis. Additionally, 2-(5-quinolinyl)-1H-isoindole-1,3(2H)-dione has been found to inhibit the growth of bacterial and fungal pathogens, making it a potential treatment for infectious diseases.

Advantages and Limitations for Lab Experiments

2-(5-quinolinyl)-1H-isoindole-1,3(2H)-dione has several advantages and limitations for lab experiments. One advantage is its broad range of biological activities, making it a potential treatment for a range of diseases. Additionally, 2-(5-quinolinyl)-1H-isoindole-1,3(2H)-dione has been found to have low toxicity in animal models, making it a potentially safe treatment option. However, 2-(5-quinolinyl)-1H-isoindole-1,3(2H)-dione has several limitations, including its low solubility in water and its potential to form insoluble aggregates, which can affect its bioavailability and activity.

Future Directions

There are several future directions for 2-(5-quinolinyl)-1H-isoindole-1,3(2H)-dione research. One direction is the development of 2-(5-quinolinyl)-1H-isoindole-1,3(2H)-dione derivatives with enhanced biological activities and improved pharmacokinetic properties. Another direction is the exploration of the mechanism of action of 2-(5-quinolinyl)-1H-isoindole-1,3(2H)-dione, which could lead to the identification of new targets for drug development. Additionally, 2-(5-quinolinyl)-1H-isoindole-1,3(2H)-dione could be studied in combination with other drugs to enhance its therapeutic efficacy. Finally, 2-(5-quinolinyl)-1H-isoindole-1,3(2H)-dione could be studied in animal models of various diseases to determine its potential clinical applications.

Synthesis Methods

The synthesis of 2-(5-quinolinyl)-1H-isoindole-1,3(2H)-dione involves the condensation of anthranilic acid with 8-hydroxyquinoline in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then cyclized under acidic conditions to form 2-(5-quinolinyl)-1H-isoindole-1,3(2H)-dione. The synthesis of 2-(5-quinolinyl)-1H-isoindole-1,3(2H)-dione has been optimized to improve its yield and purity, and various modifications have been made to the reaction conditions to produce 2-(5-quinolinyl)-1H-isoindole-1,3(2H)-dione derivatives with enhanced biological activities.

properties

IUPAC Name

2-quinolin-5-ylisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N2O2/c20-16-11-5-1-2-6-12(11)17(21)19(16)15-9-3-8-14-13(15)7-4-10-18-14/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISBFPZSZMODNRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC4=C3C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(quinolin-5-yl)-1H-isoindole-1,3(2H)-dione

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